ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a hydrazone linker (N-N=C) and a benzylidene substituent. Its synthesis typically involves Schiff base formation between a hydrazine derivative and benzaldehyde under acidic conditions . The compound’s thiophene core, substituted with methyl groups at the 4- and 5-positions, provides a planar aromatic system that enhances interactions with biological targets. The hydrazone moiety introduces hydrogen-bonding capabilities and conformational rigidity, which are critical for pharmacological activity.
Properties
IUPAC Name |
ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)12(3)21-15(14)18-17-10-13-8-6-5-7-9-13/h5-10,18H,4H2,1-3H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIXJLDNBDERCG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of ethyl 4,5-dimethylthiophene-3-carboxylate with benzylidenehydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
Structural Differences :
- Core Modification: These analogs replace the hydrazone group with an acrylamido linker (C=O-NH) and a cyano-substituted phenyl group .
- Substituent Effects: Derivatives with phenolic hydroxyl groups (e.g., 3d, 3e, 3f) exhibit superior antioxidant activity (70.2–83.1% inhibition in rat paw edema assays) due to radical scavenging .
Table 1: Key Analogs and Activities
| Compound | Substituent | Antioxidant Activity (IC50) | Anti-Inflammatory (% Inhibition) |
|---|---|---|---|
| 3d (4-hydroxy) | Phenolic | 0.12 μM (DPPH) | 70.2% |
| 3e (4-hydroxy-3-methoxy) | Phenolic + Methoxy | 0.09 μM (DPPH) | 83.1% |
| Target Compound | Benzylidenehydrazinyl | Not reported | Not reported |
2-(2-Benzylidenehydrazinyl)-4-(p-Tolyl)-1,3-Selenazole (1-Me)
Structural Differences :
- Substituent : A p-tolyl group enhances lipophilicity compared to the thiophene’s methyl esters.
Schiff Base Derivatives (e.g., Compound 5a)
Structural Differences :
Thienopyrimidine Derivatives
Structural Differences :
- Synthetic Pathway: Derived from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a shared precursor with the target compound .
Mechanistic and Functional Insights
- Antioxidant Activity: Phenolic hydroxyl groups in acrylamido analogs donate hydrogen atoms to neutralize free radicals, a mechanism absent in the target compound’s benzylidene group .
- Anti-Inflammatory Activity : Hydrazone-linked compounds may inhibit cyclooxygenase (COX) enzymes via hydrogen bonding, whereas selenazole derivatives could target selenium-dependent enzymes .
Biological Activity
Overview of Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate
This compound is a synthetic compound that belongs to the class of thienyl derivatives. Compounds in this category often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.38 g/mol
- Structural Features : The compound features a thiophene ring, a hydrazine moiety, and an ethyl ester functional group, which may contribute to its biological activity.
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. For instance:
- Mechanism of Action : Many thienyl derivatives interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
- Case Studies : Research has shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL for certain thienyl derivatives against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The anti-inflammatory potential of thienyl compounds is another area of interest:
- Research Findings : Some studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases.
- Case Studies : In vivo models have demonstrated that thienyl derivatives can reduce paw edema in rats, indicating their effectiveness in reducing inflammation.
Anticancer Activity
The anticancer properties of this compound may also be notable:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Research Findings : In vitro studies have reported IC50 values indicating cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10–50 µM.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Example Case Study |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | MICs of 8–32 µg/mL against S. aureus |
| Anti-inflammatory | Inhibition of cytokines | Reduced paw edema in rat models |
| Anticancer | Induction of apoptosis | IC50 values of 10–50 µM against MCF-7 cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
